2-(2,3-Dichlorophenylthio)Acetic Acid

描述

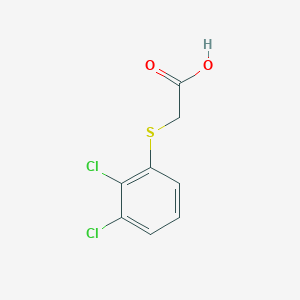

2-(2,3-Dichlorophenylthio)Acetic Acid is a sulfur-containing acetic acid derivative with a dichlorophenylthio group at the second carbon position. Its molecular formula is C₈H₆Cl₂O₂S, and it belongs to a class of organosulfur compounds characterized by a thioether (-S-) linkage between the phenyl ring and the acetic acid backbone. The compound’s structure features two chlorine atoms at the 2- and 3-positions of the phenyl ring, which influence its electronic and steric properties.

The compound is likely synthesized via nucleophilic substitution, where a 2,3-dichlorothiophenolate reacts with chloroacetic acid derivatives. Applications include its use in pharmaceutical and agrochemical research, though specific biological data are absent in the provided evidence .

属性

IUPAC Name |

2-(2,3-dichlorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2S/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGUAUTGPGLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384209 | |

| Record name | [(2,3-Dichlorophenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6390-19-8 | |

| Record name | [(2,3-Dichlorophenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenylthio)Acetic Acid typically involves the reaction of 2,3-dichlorothiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2,3-dichlorothiophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents such as ethanol or water to facilitate the reaction.

化学反应分析

Types of Reactions: 2-(2,3-Dichlorophenylthio)Acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, thioether derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-(2,3-Dichlorophenylthio)Acetic Acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

作用机制

The mechanism of action of 2-(2,3-Dichlorophenylthio)Acetic Acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may inhibit certain enzymes or disrupt cellular processes, resulting in its observed biological activities. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

相似化合物的比较

Dichlorophenylacetic Acids

Replacing the thioether (-S-) with a methylene (-CH₂-) group alters hydrophobicity and hydrogen-bonding capacity:

- Lipophilicity: The thioether group in this compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-thio analogs (logP ~1.5–2.0).

- Reactivity : Thioethers are prone to oxidation to sulfoxides/sulfones, unlike methylene-linked analogs .

Functionalized Derivatives

Methylamino-Substituted Analog

- Structural Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

- Collision Cross Section : Predicted CCS for [M+H]⁺ = 145.4 Ų, identical to the 3,4-dichlorophenylthio isomer .

生物活性

2-(2,3-Dichlorophenylthio)Acetic Acid (CAS No. 6390-19-8) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a dichlorophenylthio group attached to an acetic acid moiety, contributing to its unique chemical properties. Its molecular formula is C9H8Cl2O2S, and it has a molecular weight of 233.13 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, influencing cellular processes such as inflammation and pain signaling.

- Biochemical Pathways : It may modulate pathways related to oxidative stress and inflammatory responses, which are critical in various disease states .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various animal models. For instance, in carrageenan-induced inflammation tests, it effectively reduced swelling and pain .

- Analgesic Activity : In studies utilizing the acetic acid-induced writhing test on mice, the compound showed marked analgesic effects, with dosages leading to substantial inhibition of pain responses .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further research is needed to elucidate its efficacy against specific pathogens .

Experimental Findings

A series of experiments were conducted to evaluate the biological activities of this compound. Below is a summary of key findings:

| Study Type | Dosage (mg/kg) | Effect Observed | % Inhibition |

|---|---|---|---|

| Anti-inflammatory (Carrageenan) | 150 | Reduced paw edema | 46.51 |

| Analgesic (Acetic Acid Writhing) | 150 | Number of writhes reduced | 48.71 |

| Analgesic (Acetic Acid Writhing) | 300 | Further reduction in writhes | 74.35 |

These results indicate that both anti-inflammatory and analgesic effects are dose-dependent.

Case Studies

- Inflammation Model : In a study assessing the anti-inflammatory effects of various compounds, this compound was included among other tested substances. It exhibited notable efficacy in reducing inflammation markers compared to controls .

- Pain Management Research : Another study focused on the analgesic properties of the compound using the acetic acid-induced writhing model in mice. Results indicated that higher doses significantly reduced pain responses compared to standard analgesics like morphine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。